REACTION_CXSMILES
|
[CH3:1][NH2:2].C1O[CH:7]([OH:9])[CH2:6]OC1O.[N+:11]([CH:13]([C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1)S(C1C=CC(C)=CC=1)(=O)=O)#[C-:12]>C1COCC1>[CH3:1][N:2]1[C:6]([CH2:7][OH:9])=[C:13]([C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)[N:11]=[CH:12]1
|
Name
|
|
Quantity
|
60.3 mL
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
C1C(OCC(O1)O)O
|
Name
|
|
Quantity
|
320 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
10.8 g
|
Type
|
reactant
|
Smiles
|
[N+](#[C-])C(S(=O)(=O)C1=CC=C(C=C1)C)C1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 90 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
CUSTOM
|
Details
|
the reaction temperature below 30° C
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated to a volume of 100 mL
|
Type
|
ADDITION
|
Details
|
Water (500 mL) was added
|
Type
|
FILTRATION
|
Details
|
the title compound (4.94 g, 66%) collected by filtration as a white solid
|
Type
|
EXTRACTION
|
Details
|
The filtrate was extracted into EtOAc
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with EtOAc
|
Type
|
CUSTOM
|
Details
|
to give a further 1.06 g (14%) as a white solid
|
Reaction Time |
90 min |
Name
|
|
Type
|
|
Smiles
|
CN1C=NC(=C1CO)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |